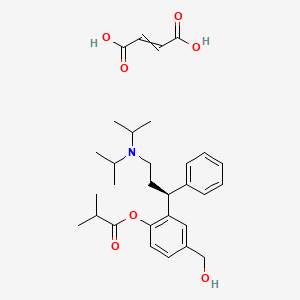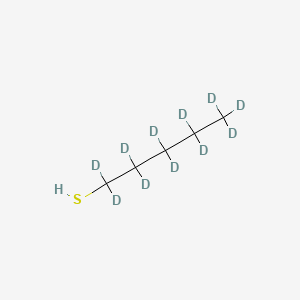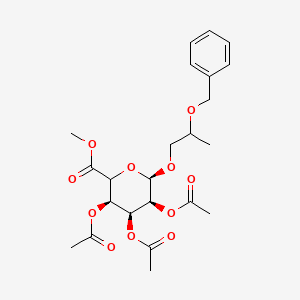
4,4-Dimethylthiochroman-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylthiochroman-5-ol is a heterocyclic organic compound that belongs to the thiochroman family It features a sulfur atom in its chroman ring structure, which is a six-membered ring fused to a benzene ring The presence of the hydroxyl group at the 5-position and the two methyl groups at the 4-position make this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylthiochroman-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of 4,4-dimethyl-2-thiochromanone with a suitable reducing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 4,4-dimethyl-2-thiochromanone. The process includes steps like sulfonation, reduction, and cyclization, often employing continuous flow reactors to optimize reaction conditions and scale-up production efficiently.
化学反应分析
Types of Reactions
4,4-Dimethylthiochroman-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and the hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
4,4-Dimethylthiochroman-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Dimethylthiochroman-5-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The sulfur atom in the thiochroman ring may also participate in redox reactions, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4,4-Dimethylthiochroman: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,4-Dimethyl-2-thiochromanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
6-Bromo-4,4-dimethylthiochroman:
Uniqueness
4,4-Dimethylthiochroman-5-ol is unique due to the presence of both the hydroxyl group and the sulfur atom in its structure
属性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
4,4-dimethyl-2,3-dihydrothiochromen-5-ol |
InChI |
InChI=1S/C11H14OS/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,12H,6-7H2,1-2H3 |
InChI 键 |
XHQBPMQCSFKDKX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCSC2=CC=CC(=C21)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
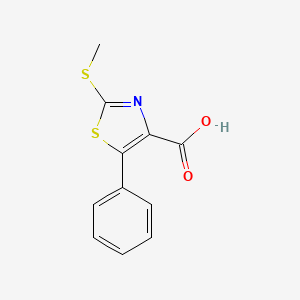
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
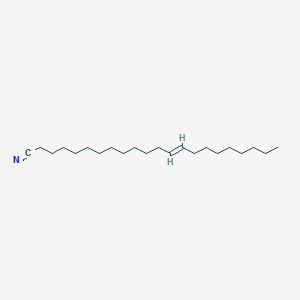
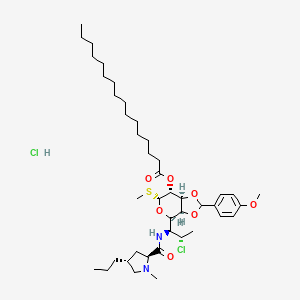
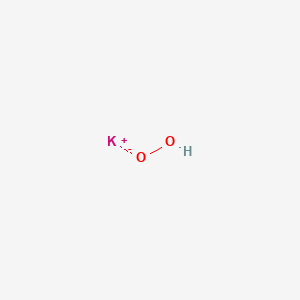
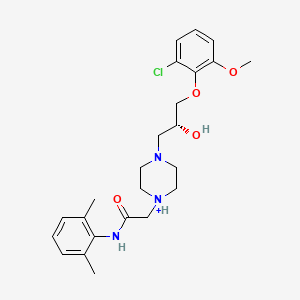
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
